2,4,5-Trichlorobenzotrichloride
Description
2,4,5-Trichlorobenzotrichloride (C₆HCl₃·CCl₃) is a highly halogenated aromatic compound characterized by three chlorine atoms attached to the benzene ring at positions 2, 4, and 5, along with an additional trichloromethyl (-CCl₃) group. This structure imparts strong electron-withdrawing properties, making the compound highly reactive in electrophilic substitution and nucleophilic aromatic substitution reactions. It is primarily utilized as an intermediate in the synthesis of agrochemicals, dyes, and pharmaceuticals, where its chlorinated structure enhances stability and bioactivity .
Properties
IUPAC Name |
1,2,4-trichloro-5-(trichloromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl6/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWXVFFEHIPOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2,4,5-Trichlorobenzotrichloride can be synthesized through several methods. One common method involves the chlorination of p-chlorobenzotrichloride with chlorine or an agent that releases chlorine at a temperature between 0°C and 180°C . This process results in the formation of this compound along with other chlorinated by-products. Industrial production methods often involve the use of ferric chloride as a catalyst to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
2,4,5-Trichlorobenzotrichloride undergoes various chemical reactions, including substitution, reduction, and oxidation. Common reagents used in these reactions include chlorine, sodium hydroxide, and reducing agents like lithium aluminum hydride. For instance, the compound can undergo nucleophilic substitution reactions to form different derivatives, depending on the reagents and conditions used . Major products formed from these reactions include other chlorinated aromatic compounds and intermediates used in further chemical synthesis.
Scientific Research Applications
2,4,5-Trichlorobenzotrichloride has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, it is studied for its potential effects on living organisms and its role in environmental pollution. In medicine, it is investigated for its potential use in drug development and as a precursor for pharmaceuticals. Additionally, it is used in industrial research for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorobenzotrichloride involves its interaction with molecular targets and pathways in biological systems. It can act as a chlorinating agent, introducing chlorine atoms into organic molecules. This reactivity is due to the presence of multiple chlorine atoms in its structure, which makes it highly electrophilic. The compound can also undergo redox reactions, affecting cellular processes and metabolic pathways .
Comparison with Similar Compounds
3,4,5-Trichlorobenzotrifluoride (C₆Cl₃F₃)
- Structural Differences : Replaces the trichloromethyl (-CCl₃) group with a trifluoromethyl (-CF₃) group.
- Reactivity : The -CF₃ group is less electron-withdrawing than -CCl₃, reducing electrophilicity at the aromatic ring. This results in slower substitution reactions compared to this compound .
- Applications : Primarily used in fluorinated polymer synthesis and as a precursor for liquid crystals.
2,3,4-Trichloro-5-fluorobenzoyl Chloride (C₇Cl₃FO)
- Structural Differences : Features a fluorine atom at position 5 and a benzoyl chloride (-COCl) group instead of -CCl₃.
- Reactivity : The -COCl group enhances acylating ability, making it reactive toward amines and alcohols. The fluorine atom further polarizes the aromatic ring, increasing electrophilicity at meta positions .
- Applications : Key intermediate in synthesizing antifungal agents and herbicides.
2,4,5-Trifluoro-3-methoxybenzoyl Chloride (C₈H₄ClF₃O₂)
- Structural Differences : Incorporates a methoxy (-OCH₃) group at position 3 and fluorine atoms at 2, 4, and 5.
- Reactivity : The electron-donating methoxy group directs electrophilic substitution to ortho/para positions, contrasting with the chlorine-dominated regioselectivity in this compound .
- Applications: Used in synthesizing fluoroquinolone antibiotics like moxifloxacin.
Industrial and Environmental Considerations
- Synthetic Utility : this compound’s reactivity makes it valuable for synthesizing polychlorinated biphenyls (PCBs), though its use is restricted due to environmental regulations. Fluorinated analogues like 3,4,5-Trichlorobenzotrifluoride are preferred in greener chemistry applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
